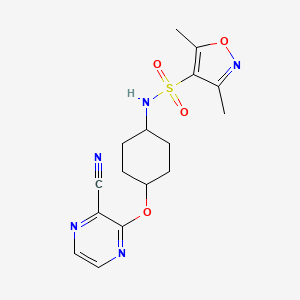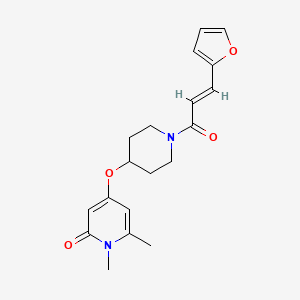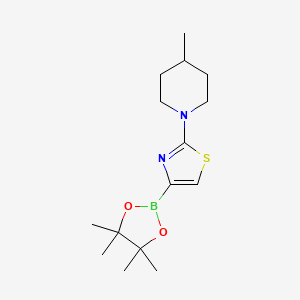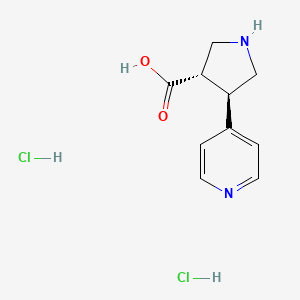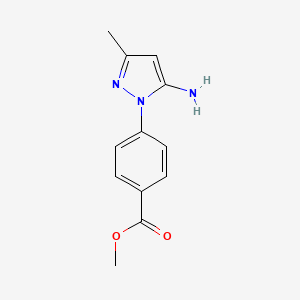![molecular formula C25H18ClN3O3S B2590442 N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-43-1](/img/structure/B2590442.png)
N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a study by Maddila et al. (2016) synthesized a series of derivatives and tested them for in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, and for antifungal activity against organisms such as Aspergillus flavus and Candida albicans. Some of these derivatives exhibited excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).
Antitumor Activity
Another significant area of application for compounds within this chemical family is in antitumor activity research. A study explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for potential antitumor activity in vitro against various human tumor cell lines. Notably, some derivatives displayed considerable anticancer activity against certain cancer cell lines, indicating the potential for these compounds in cancer therapy (Yurttaş et al., 2015).
Quantum Mechanical Studies and Photochemical Modeling
In addition to biological activities, derivatives of the compound have been subject to quantum mechanical studies and photochemical modeling to analyze their potential in applications like dye-sensitized solar cells (DSSCs). These studies involve evaluating the light harvesting efficiency and the free energy of electron injection, which are crucial parameters for the efficiency of DSSCs. The non-linear optical (NLO) activity of these compounds has also been investigated, providing insights into their potential utility in photovoltaic applications (Mary et al., 2020).
Synthesis and Structural Analysis
Further research focuses on the synthesis and structural analysis of related compounds, providing foundational knowledge for understanding their chemical properties and potential applications in various fields, including material science and drug development. These studies often involve complex synthetic pathways and detailed characterization of the compounds using techniques such as NMR, IR, and X-ray crystallography (Boechat et al., 2011).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-15-6-2-4-8-19(15)29-24(31)23-22(18-7-3-5-9-20(18)32-23)28-25(29)33-14-21(30)27-17-12-10-16(26)11-13-17/h2-13H,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUMZPRNHAJEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)
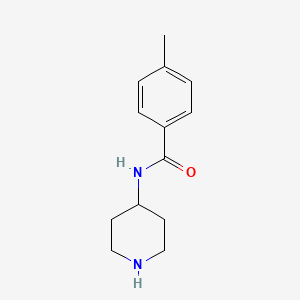
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
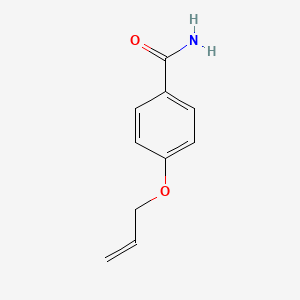
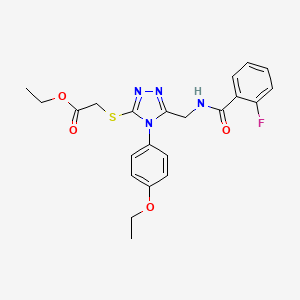
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
